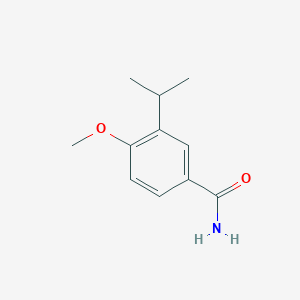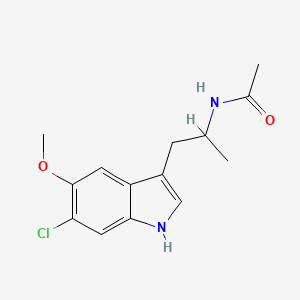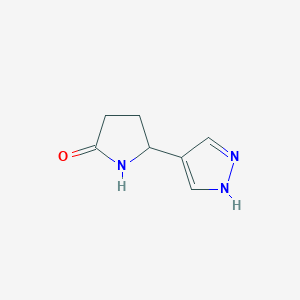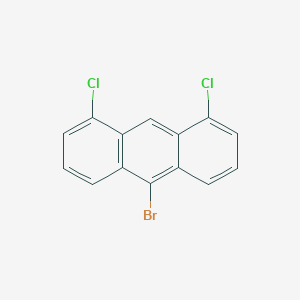![molecular formula C12H14N2O2 B13126046 6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)
6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bipyridine structure, which consists of two pyridine rings connected by a dihydro bridge and an ethyl group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with a suitable oxidizing agent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium or nickel .
Industrial Production Methods
Industrial production of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bipyridine structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and can be conducted in the presence of catalysts like palladium or copper
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce dihydropyridine compounds. Substitution reactions can lead to the formation of various substituted bipyridine derivatives .
科学的研究の応用
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound has potential as a bioactive molecule, exhibiting antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
作用機序
The mechanism of action of 6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its bioactive properties are attributed to its ability to modulate cellular pathways, such as inhibiting enzymes involved in inflammation or promoting apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares a similar dihydro structure but lacks the bipyridine moiety.
1-Ethyl-2,3-dihydro-1H-indene: Similar ethyl substitution but differs in the overall ring structure.
6-Chloro-3,4-dihydro-2H-pyran: Contains a dihydro ring but with different substituents and ring composition .
Uniqueness
6-Ethyl-2,3-dihydro-[2,3’-bipyridine]-4,4’(1H,1’H)-dione is unique due to its bipyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of catalysis and medicinal chemistry .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
3-(6-ethyl-4-oxo-2,3-dihydro-1H-pyridin-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-5-9(15)6-11(14-8)10-7-13-4-3-12(10)16/h3-5,7,11,14H,2,6H2,1H3,(H,13,16) |
InChIキー |
JKMWUPZGFGWZDP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)CC(N1)C2=CNC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)




![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)








